molecular formula C8H16N4O2 B12547789 [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester

[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester

Cat. No.: B12547789
M. Wt: 200.24 g/mol
InChI Key: QNBSOZHFBNUGCB-LURJTMIESA-N
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Description

Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester is a specialized organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of an azido group, which imparts significant reactivity, making it useful in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with an azido compound under controlled conditions. One common method includes the reaction of tert-butyl carbamate with an azido alcohol in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester involves the reactivity of the azido group. This group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1S)-1-(hydroxymethyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester is unique due to the presence of the azido group, which imparts significant reactivity and versatility in chemical transformations. This makes it distinct from other carbamic acid derivatives that may lack this functional group.

Properties

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate

InChI

InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

QNBSOZHFBNUGCB-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C

Origin of Product

United States

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